Metachromin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
124596-50-5 |
|---|---|
Molecular Formula |
C22H30O4 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-14(10-12-22(4)11-6-7-15(2)16(22)3)8-9-17-20(24)18(23)13-19(26-5)21(17)25/h7-8,13,16,24H,6,9-12H2,1-5H3/b14-8+/t16-,22-/m1/s1 |
InChI Key |
RDBDWSGJCBFVNX-ABZGJHIISA-N |
SMILES |
CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C |
Isomeric SMILES |
C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C)C |
Canonical SMILES |
CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C |
Synonyms |
metachromin C |
Origin of Product |
United States |
Isolation and Advanced Analytical Characterization of Metachromin C
Strategic Sourcing and Collection of Producing Marine Organisms (e.g., Hippospongia metachromia)
The primary source of Metachromin C is the marine sponge Hippospongia metachromia. nih.govmedsci.org The collection of this organism is the critical first step for isolation. Researchers have sourced this sponge from various marine environments, including the waters of Okinawa, Japan, and southern Taiwan. nih.govacs.org
The sponge itself is noted for its purple hue and an irregular, branching physical structure. acs.org Collection protocols require careful documentation. For instance, in a study conducted in Taiwan, specimens were collected from Nan-Wan and immediately stored at -20 °C to preserve the chemical integrity of their metabolites prior to extraction. acs.org A crucial aspect of this scientific collection is the deposition of a voucher specimen in a recognized repository, such as the Department of Marine Resources at National Sun Yat-sen University or the Smithsonian National Museum of Natural History, which holds the holotype. acs.orgsi.edu This practice ensures that the organism can be taxonomically verified in the future. It is noteworthy that the accepted taxonomic name for this species is now recognized as Dactylospongia metachromia. marinespecies.org Given the ecological role of sponges and the demand for their unique metabolites, aquaculture is being explored as a sustainable alternative to wild collection. researchgate.net
| Organism Profile: Hippospongia metachromia | |
| Phylum | Porifera |
| Class | Demospongiae |
| Order | Dictyoceratida |
| Family | Spongiidae |
| Genus | Hippospongia |
| Species | H. metachromia |
| Accepted Name | Dactylospongia metachromia marinespecies.org |
| Geographical Sources | Okinawa, Japan; Nan-Wan, Taiwan nih.govacs.org |
| Preservation Method | Frozen at -20 °C post-collection acs.org |
State-of-the-Art Extraction Protocols for this compound from Biological Matrixes
Once the sponge biomass is collected, the next stage is the extraction of its constituent chemical compounds. The goal of the extraction process is to efficiently separate the desired natural products from the raw biological materials. nih.gov The choice of solvent is a critical parameter, as solvent polarity significantly influences the diversity and type of metabolites obtained. nih.gov
For the isolation of sesquiterpenoid hydroquinones like the metachromins from Hippospongia metachromia, a well-documented protocol involves the initial extraction of the wet, crushed sponge tissue with a polar solvent such as acetone. acs.org Following this, the resulting filtrate is concentrated under a vacuum. This crude extract, which contains a complex mixture of metabolites, is then subjected to a liquid-liquid partitioning process. acs.orgnih.gov A common method involves partitioning between chloroform (B151607) and water, which separates compounds based on their differential solubility, concentrating the less polar metabolites like this compound in the chloroform layer. acs.org This chloroform-soluble fraction then proceeds to the purification stage.
Refined Chromatographic Purification Methodologies for this compound
The crude extract obtained from the sponge is a complex mixture requiring further separation to isolate pure this compound. Chromatography is the cornerstone of this purification process. jconsortium.com
The purification of natural products typically involves a multi-step chromatographic strategy. An initial, coarse separation is often performed using normal-phase column chromatography with silica (B1680970) gel as the stationary phase. materialharvest.com This technique separates compounds based on polarity, with more polar compounds having a stronger affinity for the silica gel and eluting more slowly.
Following initial fractionation with silica gel, reversed-phase high-performance liquid chromatography (RP-HPLC) is employed for finer purification. jconsortium.com In this technique, a non-polar stationary phase, most commonly C18-functionalized silica gel, is used. silicycle.combiovanix.comsigmaaldrich.com When using a polar mobile phase, C18 columns retain non-polar compounds more strongly, making this method highly effective for separating hydrophobic molecules like sesquiterpenoids from any remaining polar impurities. materialharvest.com This sequential use of normal-phase and reversed-phase chromatography is a robust methodology for isolating pure compounds from a complex biological extract.
In cases where a mixture contains compounds with very similar polarities but differing degrees of unsaturation (i.e., the number of carbon-carbon double bonds), standard chromatographic methods may be insufficient. Argentation chromatography, which uses silica gel impregnated with silver nitrate (B79036) (AgNO₃), offers a specialized solution. silicycle.comresearchgate.net
The principle of this technique relies on the ability of silver ions to form reversible, weak complexes with the π-electrons of double bonds. silicycle.com The strength of this interaction is dependent on the number and stereochemistry of the double bonds within a molecule. researchgate.net This allows for the effective separation of unsaturated compounds, such as cis/trans isomers or molecules with varying numbers of double bonds, which would otherwise be difficult to resolve. silicycle.com For the purification of a specific terpenoid like this compound from a mixture of other closely related metachromins, argentation chromatography can be a powerful tool to achieve high purity. silicycle.comresearchgate.net
Spectroscopic Approaches to Structural Elucidation of this compound
With a pure sample isolated, the final step is to determine its precise molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. slideshare.net
The definitive structure of this compound was established using a suite of advanced one- and two-dimensional (2D) NMR experiments. nih.gov While basic 1D ¹H and ¹³C NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR is required to piece the molecular puzzle together.
Key 2D NMR experiments used in this process include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, revealing the spin systems within the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of all C-H bonds. nih.govoxinst.com
| Representative 2D NMR Data for Structural Elucidation | |
| NMR Experiment | Information Provided |
| ¹H NMR | Provides chemical shift and multiplicity for each unique proton. |
| ¹³C NMR | Provides chemical shift for each unique carbon atom. |
| COSY | Shows correlations between J-coupled protons (e.g., H-1 to H-2). Helps build fragments of the molecule. nih.gov |
| HSQC | Correlates protons to their directly attached carbons (e.g., H-1 to C-1). nih.gov |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons (e.g., H-1 to C-2 and C-3). Crucial for connecting fragments and assigning quaternary carbons. nih.govemerypharma.com |
High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of natural products, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte. This precision allows for the determination of a compound's elemental composition and, consequently, its molecular formula. For this compound, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was utilized to establish its molecular formula as C₂₂H₃₀O₄. nih.govnih.gov
This technique offers significant advantages over low-resolution mass spectrometry by distinguishing between ions with very similar nominal masses. The high accuracy, often to within parts-per-million (ppm), enables confident assignment of a single molecular formula from the measured mass, a critical step in identifying a new chemical entity.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Analytical Technique | Measurement | Result | Source |
|---|---|---|---|
| HREIMS | Molecular Formula | C₂₂H₃₀O₄ | nih.govnih.gov |
Complementary Techniques: Infrared (IR) and Ultraviolet (UV) Spectroscopy
To further define the structure of this compound, Infrared (IR) and Ultraviolet (UV) spectroscopy were employed. These techniques provide crucial information about the functional groups present in the molecule and its electronic system, respectively. nih.gov
Infrared (IR) Spectroscopy
Table 2: Key Infrared (IR) Spectroscopy Functional Group Regions for this compound Characterization
| Functional Group | Typical Absorption Range (cm⁻¹) | Implication for this compound Structure |
|---|---|---|
| Hydroxyl (O-H) | ~3200-3600 | Presence of a hydroxyl group |
| Carbonyl (C=O) | ~1650-1750 | Presence of quinone or ketone carbonyls |
| Alkene (C=C) | ~1600-1680 | Presence of carbon-carbon double bonds |
Ultraviolet (UV) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. When a molecule absorbs UV or visible light, electrons are promoted to higher energy orbitals. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. The UV spectrum for this compound showed absorption maxima that are characteristic of a quinone chromophore, confirming the nature of the core ring system. nih.gov This data is essential for identifying the class of the compound and complements the structural details provided by other spectroscopic methods.
Table 3: Ultraviolet (UV) Spectroscopy Data Interpretation for this compound
| Chromophore Type | Typical λmax Range (nm) | Implication for this compound Structure |
|---|
Comparative Analysis and Identification of this compound Analogues
This compound belongs to a larger family of meroterpenoids known as the metachromins, which have been isolated from marine sponges of the genera Hippospongia and Spongia. nih.govnih.gov These analogues share a common structural framework, typically a sesquiterpenoid tail attached to a hydroquinone (B1673460) or quinone headgroup, but differ in their oxidation state, substitution patterns, and the structure of the terpenoid side chain.
Metachromin A and B were among the first identified alongside this compound. nih.gov Subsequent research led to the isolation of a wide array of related compounds, including Metachromins D through H. Structurally, this compound is isomeric with Metachromin A, both sharing the molecular formula C₂₂H₃₀O₄. nih.govchemspider.com The primary difference lies in the arrangement of substituents on the quinone ring and the stereochemistry of the sesquiterpenoid portion.
Other analogues, such as Metachromin B, represent the hydroquinone form, which is the reduced version of the quinone found in Metachromins A and C. This difference in the core aromatic unit highlights the biosynthetic variability within the producing organism. The diversity of this family of compounds demonstrates how small modifications to a core chemical scaffold can result in a multitude of distinct natural products.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Metachromin A |
| Metachromin B |
| This compound |
| Metachromin D |
| Metachromin E |
| Metachromin F |
| Metachromin G |
Molecular Mechanisms and Biological Activities of Metachromin C
Mechanistic Antineoplastic Activity of Metachromin C
This compound, a meroterpenoid first isolated from the marine sponge Hippospongia metachromia, has demonstrated notable antineoplastic properties. researchgate.netnih.gov Research has increasingly focused on its potential as a therapeutic agent against cancer, particularly pancreatic cancer, revealing its mechanisms of action at the molecular level.
Detailed Cytotoxicity Profiles against Various Cancer Cell Lines (e.g., PANC-1, BxPC-3, MiaPaCa-2, AsPC-1)
This compound has shown significant cytotoxic effects against a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.govnih.gov Studies utilizing the MTT assay have demonstrated that this compound inhibits the viability of PANC-1, BxPC-3, MiaPaCa-2, and AsPC-1 cells in a dose- and time-dependent manner. nih.govresearchgate.net
The half-maximal inhibitory concentration (IC50) values highlight this activity. For instance, in BxPC-3 cells, the IC50 values were recorded as 16.9 µM, 9.2 µM, and 8.2 µM after 24, 48, and 72 hours of treatment, respectively. researchgate.net Similarly, for MiaPaCa-2 cells, the IC50 values were 16.2 µM and 14.1 µM, and for AsPC-1 cells, they were 24.5 µM and 13.3 µM at corresponding time points. researchgate.net Interestingly, the compound exhibited a more limited effect on normal human pancreatic duct epithelial cells, suggesting a degree of selectivity for cancer cells. researchgate.net
Interactive Table: Cytotoxicity of this compound on Pancreatic Cancer Cell Lines Use the filters to explore the data.
| Cell Line | Time (hours) | IC50 (µM) |
|---|---|---|
| BxPC-3 | 24 | 16.9 |
| BxPC-3 | 48 | 9.2 |
| BxPC-3 | 72 | 8.2 |
| MiaPaCa-2 | 48 | 16.2 |
| MiaPaCa-2 | 72 | 14.1 |
| AsPC-1 | 48 | 24.5 |
| AsPC-1 | 72 | 13.3 |
Regulation of Cell Cycle Progression by this compound
A key aspect of this compound's antitumor activity is its ability to interfere with the cell cycle, a fundamental process for cancer cell proliferation. researchgate.netnih.govnih.gov
Flow cytometry analysis has revealed that treatment with this compound leads to a significant accumulation of pancreatic cancer cells in the S phase of the cell cycle. researchgate.netnih.gov In both PANC-1 and BxPC-3 cell lines, a dose-dependent increase in the proportion of cells in the S phase was observed following treatment. researchgate.net This S phase arrest indicates that this compound inhibits cell cycle progression by stalling cells during the DNA synthesis stage, thereby preventing cell division. researchgate.netnih.gov This prolonged arrest at the S phase can trigger cellular stress and ultimately lead to cell death. nih.gov
The induction of S phase arrest strongly suggests that this compound impacts the dynamics of the DNA replication fork. nih.govnih.gov The replication fork is a complex structure where DNA is unwound and duplicated. nih.gov Stalling of the replication fork can be caused by various factors, including DNA lesions or the inhibition of essential replication enzymes. stanford.edumdpi.com In the context of this compound, the observed S phase arrest is likely a consequence of interference with the DNA replication machinery. nih.gov This interference could involve the stalling or collapse of replication forks, preventing the completion of DNA synthesis and halting cell cycle progression. researchgate.netstanford.edunih.gov
Induction of DNA Damage by this compound
Further investigation into the mechanism of this compound has shown that it induces DNA damage, a critical event that can trigger apoptosis in cancer cells. nih.govresearchgate.net
Alkaline comet assays have demonstrated that this compound induces DNA single-strand breaks (SSBs) in pancreatic cancer cells. researchgate.net The length of the comet tail, which indicates the extent of DNA fragmentation, increased in PANC-1 and BxPC-3 cells after treatment with this compound. researchgate.netmdpi.comresearchgate.net The formation of these SSBs is a significant form of DNA damage. nih.gov It has been proposed that this compound may function as a Topoisomerase I (TOPO I) inhibitor. nih.gov By potentially interfering with the binding of TOPO I to DNA, this compound could inhibit the enzyme's activity, leading to the accumulation of DNA strand breaks and preventing DNA relaxation, which is necessary for replication and transcription. nih.gov This accumulation of DNA damage ultimately activates DNA repair pathways and can lead to programmed cell death. nih.govresearchgate.net
Transitions to DNA Double-Strand Breaks with Prolonged Exposure
Initial engagement of this compound with cellular DNA primarily results in single-strand breaks (SSBs). nih.gov However, research indicates that with extended exposure durations, these initial lesions can progress to more cytotoxic double-strand breaks (DSBs). nih.gov This transition from SSBs to DSBs represents a critical escalation in the severity of DNA damage, significantly impacting cell viability. nih.gov
Studies utilizing comet assays under both alkaline and neutral conditions have elucidated this temporal progression of DNA damage. In pancreatic cancer cell lines, the formation of DSBs was observed after prolonged treatment with this compound. Specifically, in PANC-1 cells, double-strand breaks became apparent at 60 hours of treatment, whereas in BxPC-3 cells, this level of damage was observed earlier, at 48 hours. nih.gov The conversion of unrepaired single-strand breaks into double-strand breaks is thought to occur as cells attempt to undergo DNA replication, leading to the collapse of replication forks and the formation of these more lethal lesions. nih.gov
Table 1: Time-Dependent Induction of DNA Double-Strand Breaks by this compound
| Cell Line | Treatment Duration (hours) | Observation |
| PANC-1 | 60 | Appearance of Double-Strand Breaks nih.gov |
| BxPC-3 | 48 | Appearance of Double-Strand Breaks nih.gov |
Activation of Cellular DNA Damage Response Pathways
The induction of significant DNA damage, particularly the formation of double-strand breaks, inevitably triggers the cell's sophisticated DNA Damage Response (DDR) pathways. nih.gov The DDR is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow time for repair, and activates specific DNA repair mechanisms. nih.govresearchgate.netresearchgate.net In the context of this compound, the accumulation of DSBs following prolonged exposure activates this critical repair reaction as the cell attempts to resolve the damage. nih.gov
Key kinases such as ATM (ataxia–telangiectasia mutated) and ATR (ataxia–telangiectasia and Rad3-related) are central regulators of the DDR, activated by DSBs and SSBs, respectively. nih.govnih.gov Their activation initiates a cascade of phosphorylation events that coordinate the cellular response. nih.gov While the specific DDR proteins activated by this compound are a subject of ongoing investigation, it is established that the eventual outcome of this activation, when the damage is too severe to be repaired, is the initiation of programmed cell death. nih.gov This suggests that this compound's cytotoxic effects are mediated not only by the initial DNA damage but also by the subsequent cellular responses to that damage. nih.govnih.gov
Inhibition of Topoisomerase I (TOPO I) by this compound
This compound has been identified as an inhibitor of Topoisomerase I (TOPO I), a crucial enzyme involved in managing DNA topology during replication, transcription, and other vital cellular processes. nih.govnih.gov Its inhibitory action is a key component of its antitumor mechanism. nih.gov
Direct Interference with TOPO I-DNA Binding
Evidence suggests that this compound directly interferes with the interaction between TOPO I and DNA. nih.govnih.gov The compound is capable of binding to DNA through an intercalation mechanism. nih.gov This mode of binding involves the insertion of the planar molecule between the base pairs of the DNA double helix. nih.gov Furthermore, molecular docking studies indicate that this compound can dock into the DNA binding site of the TOPO I enzyme. nih.govmedsci.org This competitive binding at the interface of the TOPO I-DNA complex suggests a mechanism where this compound physically obstructs the enzyme from properly engaging with its DNA substrate. nih.govmedsci.org
Impact on DNA Relaxation Supercoiling Activity
A primary function of TOPO I is to relax supercoiled DNA by introducing transient single-strand nicks. nih.gov this compound has been demonstrated to effectively inhibit this catalytic activity. nih.gov In cell-free assays using purified human TOPO I and supercoiled plasmid DNA, this compound prevented the enzyme from converting the supercoiled DNA into its relaxed form. nih.gov This inhibition of DNA relaxation is a direct functional consequence of its interference with the TOPO I-DNA complex and is a hallmark of TOPO I poisons. nih.govnih.gov
Computational Molecular Docking Simulations of this compound-TOPO I Interactions
To elucidate the specific molecular interactions between this compound and the TOPO I-DNA complex, computational molecular docking simulations have been employed. nih.govnih.gov These in silico models provide insights into the potential binding modes and affinities of a ligand to its receptor. plos.orgnih.gov
Simulations using the LigandFit module identified three potential docking sites for this compound at the interface of the TOPO I-DNA complex, with one site being the most favorable. medsci.org Analysis of this preferred docking site revealed detailed interactions between this compound and the TOPO I enzyme. medsci.org Specifically, the simulations showed the formation of two hydrogen bonds between this compound and the amino acid residues Lysine 216 (Lys216) and Lysine 439 (Lys439) of TOPO I. medsci.org These specific hydrogen bonds contribute to the stability of the this compound-TOPO I interaction, reinforcing the hypothesis that the compound inhibits the enzyme by competing with DNA for its binding site. nih.govmedsci.org
Anti-Angiogenic Modulatory Effects of this compound
In addition to its direct cytotoxic effects on tumor cells, this compound exhibits significant anti-angiogenic properties. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. nih.gov
This compound has been shown to inhibit several key steps in the angiogenic cascade in human umbilical vein endothelial cells (HUVECs), a common model for studying angiogenesis. nih.gov The compound effectively reduces HUVEC proliferation and migration. nih.gov Furthermore, in vitro tube formation assays, which mimic the formation of capillary-like structures, demonstrated that this compound disrupts the ability of HUVECs to form these tubular networks, particularly at higher concentrations. nih.gov Interestingly, the compound did not affect pre-existing tubular structures, suggesting a selective inhibitory effect on the formation of new vessels. nih.gov
The anti-angiogenic activity of this compound has also been confirmed in vivo using a zebrafish embryo model. nih.govnih.gov In this model, this compound treatment led to a dose-dependent inhibition of the growth of intersegmental vessels, subintestinal vessels, and the caudal vein plexus. nih.govnih.gov These findings underscore the compound's potential to act as both a cytotoxic and an anti-angiogenic agent simultaneously. nih.govnih.gov
Table 2: Summary of Anti-Angiogenic Effects of this compound on HUVECs
| Angiogenic Process | Effect of this compound | Observation |
| Proliferation | Inhibited | Reduced cell viability nih.gov |
| Migration | Inhibited | Decreased cell movement in Transwell assays nih.gov |
| Tube Formation | Inhibited | Disrupted formation of tubular structures nih.gov |
Inhibition of Endothelial Cell Proliferation (e.g., HUVECs)
A critical step in angiogenesis, the formation of new blood vessels, is the proliferation of endothelial cells. This compound has demonstrated inhibitory effects on this process. nih.gov Studies utilizing Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound can reduce cell proliferation in a dose-dependent manner. researchgate.netresearchgate.net This anti-proliferative effect has been confirmed through assays such as the BrdU (bromodeoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) incorporation assays, which measure DNA synthesis. researchgate.netresearchgate.net The inhibition of HUVEC proliferation is a key indicator of the compound's anti-angiogenic potential. nih.govnih.gov
Table 1: Effect of this compound on HUVEC Proliferation
| Assay Type | Cell Line | Observation | Source(s) |
| BrdU Assay | HUVEC | Reduced cell proliferation in a dose-dependent manner. | researchgate.netresearchgate.net |
| EdU Assay | HUVEC | Reduced cell proliferation in a dose-dependent manner. | researchgate.netresearchgate.net |
Suppression of Endothelial Cell Migration and Invasion
The migration and invasion of endothelial cells are essential for the sprouting of new blood vessels from existing ones. nih.gov this compound has been shown to impede these processes. nih.govnih.gov Transwell migration assays revealed that this compound significantly decreases the migration ability of HUVECs. nih.govresearchgate.netresearchgate.net This inhibition of cell movement is a crucial aspect of its anti-angiogenic activity. nih.gov Furthermore, while detailed studies on endothelial cell invasion are specific, the compound's ability to block cell migration through a transwell apparatus suggests an impact on the invasive potential required for angiogenesis. nih.govresearchgate.net
Disruption of In Vitro Endothelial Tube Formation
A hallmark of angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures, a process known as tube formation. nih.govresearchgate.net In vitro assays using Matrigel show that this compound effectively inhibits the ability of HUVECs to form these tubular networks. nih.govnih.gov This disruption was observed to be more pronounced at higher concentrations of the compound. nih.govresearchgate.net An interesting finding is that this compound appears to selectively affect the formation of new vessels, as it did not disrupt pre-existing tubular structures in the assays. nih.govresearchgate.net This suggests a targeted effect on the initial stages of angiogenesis rather than on established vasculature. nih.govresearchgate.net
Table 2: Effect of this compound on HUVEC Tube Formation
| Assay | Cell Line | Key Finding | Note | Source(s) |
| Tube Formation Assay | HUVEC | Inhibited the formation of tubular structures, especially at higher doses (e.g., 10 μM). | Did not affect pre-existing tubular structures. | nih.govresearchgate.net |
In Vivo Anti-Angiogenic Validation (e.g., Zebrafish Embryo Model)
To confirm its anti-angiogenic properties in a living organism, this compound was tested using the transgenic Tg(fli1a:EGFP) zebrafish embryo model, where endothelial cells are marked with a green fluorescent protein. nih.govresearchgate.netnih.gov This model allows for direct visualization of blood vessel development. nih.govresearchgate.net this compound demonstrated a dose-dependent inhibition of new vessel formation in vivo. nih.gov
In the zebrafish model, this compound treatment was found to impair the development of intersegmental vessels (ISVs), which are crucial for trunk vasculature. researchgate.netnih.gov Specifically, the compound reduced the number of complete ISVs that connect to the dorsal longitudinal anastomotic vessel (DLAV). researchgate.net Concurrently, there was an increase in the number of defective ISVs that did not form proper connections. researchgate.net
Table 3: In Vivo Anti-Angiogenic Effects of this compound in Zebrafish Embryos
| Vascular Structure | Effect Observed | Source(s) |
| Intersegmental Vessels (ISV) | Reduced number of complete ISVs; increased defective ISVs. | nih.govresearchgate.net |
| Caudal Vein Plexus (CVP) | Reduced area and inhibited formation. | nih.govresearchgate.net |
| Subintestinal Vessels (SIV) | Decreased vessel length and number of vascular intersection points. | nih.govresearchgate.net |
Anti-Metastatic Attributes of this compound
Beyond its anti-angiogenic effects, this compound has demonstrated direct anti-metastatic potential. nih.gov Metastasis, the spread of cancer cells to distant sites, is a complex process that involves cell migration and invasion. nih.gov Angiogenesis is also a critical contributor to cancer metastasis. nih.gov Research using pancreatic cancer cell lines, such as PANC-1 and BxPC-3, has shown that this compound can significantly inhibit their ability to migrate and invade. nih.govresearchgate.net These findings were obtained through transwell migration and Matrigel invasion assays, where treatment with the compound led to a marked reduction in the number of cells moving through the barriers. nih.govresearchgate.net This suggests that this compound may combat metastasis not only by cutting off the blood supply that tumors need to spread but also by directly hindering the motility and invasive capabilities of cancer cells. nih.gov
Inhibition of Cancer Cell Migration (e.g., Transwell Assays)
This compound has demonstrated a potential to serve as an anti-metastatic agent by inhibiting the migration of cancer cells. nih.gov This activity is a critical aspect of its anti-cancer profile, as cell migration is a foundational step in the metastatic cascade, where cancer cells move away from the primary tumor. nih.govnih.gov
Laboratory studies utilizing Transwell migration assays have provided direct evidence of this inhibitory effect. nih.govnih.gov In these assays, cancer cells are placed in an upper chamber and their movement through a porous membrane toward a chemoattractant in a lower chamber is measured. researchgate.net Research on pancreatic cancer, a particularly aggressive and metastatic disease, showed that this compound significantly inhibited the migratory ability of pancreatic cancer cells. nih.govnih.gov Specifically, treatment with this compound led to a noticeable reduction in the number of PANC-1 and BxPC-3 pancreatic cancer cells that successfully migrated through the Transwell membrane. nih.gov
Beyond cancer cells, this compound has also been shown to impede the migration of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This is significant because the migration of endothelial cells is a key process in angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. nih.gov Transwell migration assays confirmed that this compound decreased the migration ability of HUVECs, suggesting it has anti-angiogenic properties in addition to its direct effects on tumor cells. nih.gov
Suppression of Cancer Cell Invasion (e.g., Matrigel Transwell-Invasion Assays)
Building on its anti-migratory effects, this compound also suppresses the invasive capabilities of cancer cells. nih.govnih.gov Cellular invasion is a more aggressive process than migration, requiring cells to not only move but also to enzymatically degrade the extracellular matrix (ECM), a complex network of proteins and molecules that forms a barrier around tissues. columbia.edumdpi.com To study this, researchers use Matrigel Transwell-invasion assays, where the Transwell membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix that mimics the ECM. columbia.edumdpi.com
In studies on pancreatic cancer cell lines, this compound demonstrated a significant ability to inhibit invasion. nih.gov When PANC-1 and BxPC-3 cells were treated with this compound, their capacity to invade through the Matrigel-coated membrane was substantially reduced. nih.gov This finding suggests that this compound may interfere with the molecular machinery that enables cancer cells to breach tissue barriers, a crucial step for metastasis. nih.govnih.gov The effective concentrations for inhibiting both migration and invasion in these pancreatic cell lines have been documented, highlighting a dose-dependent effect. nih.gov
Table 1: Effect of this compound on Pancreatic Cancer Cell Migration and Invasion
| Cell Line | Assay Type | Treatment Concentrations | Observed Effect | Reference |
| PANC-1 | Migration (Transwell) | 20 and 40 µM | Significant inhibition of migration | nih.gov |
| Invasion (Matrigel) | 20 and 40 µM | Significant inhibition of invasion | nih.gov | |
| BxPC-3 | Migration (Transwell) | 5 and 10 µM | Significant inhibition of migration | nih.gov |
| Invasion (Matrigel) | 5 and 10 µM | Significant inhibition of invasion | nih.gov |
Exploratory Biological Activities of this compound
While the primary focus of recent research has been on the anti-cancer properties of this compound, the broader biological potential of marine-derived natural products suggests other activities may exist. nih.gov
Antioxidant Properties
Natural products derived from marine organisms are often investigated for their antioxidant potential. However, based on the available scientific literature, specific studies and direct experimental data detailing the antioxidant properties of this compound through standard assays are not presently available.
Anti-inflammatory Effects
Marine-derived substances are recognized as a source of compounds with potential anti-inflammatory activity. nih.gov While this compound belongs to this broad class of molecules, dedicated research and specific data on its direct anti-inflammatory effects, such as the inhibition of key inflammatory mediators or pathways, are not detailed in the currently available literature.
Antimicrobial Potential
The marine environment is a rich source of novel antimicrobial agents. nih.gov Natural products from marine sponges, in particular, have been noted for their biological activities, including antibacterial properties. nih.gov Despite this, specific studies testing the antimicrobial spectrum and efficacy of this compound against various bacterial or fungal pathogens have not been reported in the available research.
Chemical Synthesis of Metachromin C and Its Analogues
Rational Design and Total Synthesis Strategies for Metachromin Analogues (e.g., Metachromin A)
The total synthesis of metachromin analogues, such as metachromin A, has been a subject of interest due to their potent biological activities. The rational design of a synthetic route to these molecules must address the construction of the key sesquiterpenoid backbone and the stereoselective formation of its chiral centers. The first enantioselective total synthesis of both (+)- and (−)-metachromin A stands as a landmark achievement in this field, providing a blueprint for accessing these complex natural products and their stereoisomers.
The key fragments are brought together in the later stages of the synthesis, a strategy that is efficient for producing the target molecule. This modularity is also highly advantageous for creating a library of analogues, as modifications can be made to either fragment independently before they are coupled.
The enantioselective synthesis of metachromin A relies on several key intermediates and transformations. The construction of the bicyclic core is a critical phase of the synthesis. One of the pivotal intermediates is a chiral bicyclic ketone, which serves as a scaffold for the subsequent elaboration of the sesquiterpenoid framework.
The coupling of the side chain to the aromatic precursor of the quinone is another crucial step. While the specific synthesis of metachromin A does not explicitly detail the use of phosphonate (B1237965) fragments, a common and powerful method for forming carbon-carbon bonds, such as the one connecting the sesquiterpene chain to the aromatic ring, is the Horner-Wadsworth-Emmons (HWE) reaction. This type of reaction would involve a phosphonate-stabilized carbanion, which would be a key reactive intermediate.
The final stages of the synthesis involve the oxidation of a hydroquinone (B1673460) precursor to the corresponding quinone. This is a delicate transformation, as quinones can be reactive and prone to decomposition. The choice of oxidizing agent and reaction conditions is therefore critical to the success of the synthesis.
Table 1: Key Intermediates in the Enantioselective Synthesis of Metachromin A
| Intermediate | Description | Role in Synthesis |
| Chiral Bicyclic Ketone | A stereochemically defined decalinone derivative. | Serves as the foundational building block for the sesquiterpenoid core. |
| Aromatic Precursor | A functionalized aromatic ring, often a dimethoxybenzene derivative. | Acts as the precursor to the hydroquinone and ultimately the quinone moiety. |
| Hydroquinone Intermediate | The reduced form of the final quinone. | The immediate precursor to Metachromin A, formed by coupling the side chain and aromatic piece, followed by demethylation. |
| Quinone Intermediate | The oxidized form of the hydroquinone. | The final target molecule, Metachromin A, possessing the characteristic quinone functionality. |
Achieving the correct stereochemistry is paramount in the synthesis of biologically active natural products. mit.eduyoutube.com In the total synthesis of (+)- and (−)-metachromin A, enantioselectivity is established early in the synthesis and carried through subsequent steps. The use of chiral auxiliaries or catalysts is a common strategy to induce asymmetry.
For instance, the formation of the chiral bicyclic ketone can be achieved through a variety of powerful asymmetric reactions, such as an enantioselective Michael addition or an asymmetric Robinson annulation. The specific methodology employed dictates the absolute configuration of the resulting stereocenters. By having access to both enantiomers of a key chiral building block, it becomes possible to synthesize both the natural and unnatural enantiomers of the final product, which is invaluable for probing the stereochemical requirements of its biological target. nih.govnih.gov
The stereochemistry of the trisubstituted double bond in the side chain is also a critical feature that must be controlled. Geometric isomers can exhibit significantly different biological activities. Stereoselective olefination reactions, such as the HWE or Julia-Kocienski olefination, are often employed to ensure the desired E- or Z-configuration of the double bond.
Development and Preparation of Synthetic Analogues for Structure-Activity Relationship Investigations
A primary motivation for the total synthesis of a natural product is the ability to prepare analogues that are not accessible from natural sources. vcu.edunih.govrsc.org These analogues are essential for conducting structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the compound's biological activity. nih.govmdpi.com
While extensive SAR studies on a wide range of systematically designed metachromin C analogues are not widely reported in the peer-reviewed literature, the completion of a total synthesis of metachromin A provides the chemical framework to embark on such investigations. By modifying specific parts of the molecule, chemists can probe the importance of various functional groups and structural motifs.
Table 2: Potential Modifications for SAR Studies of Metachromin Analogues
| Area of Modification | Potential Changes | Rationale for Investigation |
| Quinone Ring | Variation of substituents (e.g., methyl, methoxy, halogen). | To probe the electronic and steric requirements for interaction with the biological target. |
| Sesquiterpene Side Chain | Alteration of the length and branching of the carbon chain. | To determine the importance of the lipophilic side chain for activity and cell permeability. |
| Double Bond Geometry | Synthesis of the geometric isomer of the side chain double bond. | To assess the impact of the spatial arrangement of the side chain on biological activity. |
| Stereochemistry | Synthesis of diastereomers and enantiomers. | To understand the stereochemical requirements for binding to the target. |
Biosynthetic Pathways of Metachromin C
General Principles of Marine Natural Product Biosynthesis
The biosynthesis of marine natural products is a testament to the vast and unique chemical diversity found in marine organisms. nih.govrsc.org These metabolic pathways are often distinct from their terrestrial counterparts, having evolved in response to the unique pressures of marine environments. A significant portion of these compounds, particularly those with high structural complexity and potent bioactivities, originate from microorganisms such as bacteria, fungi, and cyanobacteria, which often live symbiotically with larger host organisms like sponges. nih.govrsc.org
Key principles governing the biosynthesis of these molecules include:
Modular and Combinatorial Biosynthesis: Many pathways utilize large, multifunctional enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These enzymatic assembly lines are modular, allowing for the combinatorial mixing and matching of domains and modules to generate a wide array of chemical structures. nih.gov
Unique Enzymatic Transformations: Marine environments have fostered the evolution of enzymes capable of catalyzing unique chemical reactions, such as halogenation, which is far more prevalent in marine than in terrestrial natural products.
Gene Cluster Organization: The genes encoding the biosynthetic pathway for a specific natural product are typically clustered together on the chromosome of the producing organism. nih.gov This co-localization facilitates the coordinated regulation and transfer of the entire pathway.
Symbiotic Production: The true producers of many natural products isolated from marine invertebrates, such as sponges, are often their microbial symbionts. nih.gov This has significant implications for understanding and manipulating the biosynthesis of these compounds, as the metabolic interplay between host and symbiont can be complex.
The journey from primary metabolites to complex secondary metabolites like Metachromin C is a multi-step process governed by these principles, leveraging fundamental building blocks to construct intricate molecular architectures. nih.gov
Postulated Biosynthetic Precursors and Intermediate Metabolites of Sesquiterpenoid Quinones
This compound belongs to the meroterpenoid class of natural products, specifically the sesquiterpenoid quinones, which are characterized by a C15 sesquiterpene unit linked to a C6 quinone or hydroquinone (B1673460) moiety. rsc.org The biosynthesis of these hybrid structures is believed to draw from two distinct primary metabolic pathways.
The sesquiterpenoid portion is derived from the terpenoid pathway. The universal C5 precursor, isopentenyl diphosphate (B83284) (IPP), and its isomer dimethylallyl diphosphate (DMAPP), are condensed to form the C15 intermediate, farnesyl diphosphate (FDP). mdpi.com FDP is the central precursor to all sesquiterpenoids. For this compound, which is classified as a monocyclofarnesane-type sesquiterpenoid quinone, FDP is the presumed starting point for the C15 unit. rsc.org
The quinone moiety can be biosynthesized via several routes, most commonly the polyketide pathway or the shikimate pathway. researchgate.netnih.gov
Polyketide Pathway: Acetyl-CoA and malonyl-CoA serve as precursors for the formation of a polyketide chain, which is then cyclized and aromatized to form the hydroquinone ring.
Shikimate Pathway: This pathway produces aromatic amino acids, and intermediates like p-hydroxybenzoic acid can serve as the precursor to the quinone ring. researchgate.net
The proposed general biosynthetic route for sesquiterpenoid quinones involves the coupling of the sesquiterpene precursor (derived from FDP) with the quinone/hydroquinone precursor. This is followed by a series of modifications, including cyclizations, oxidations, and rearrangements, to yield the final diverse structures observed in nature. rsc.org For this compound, the key precursors are postulated to be a cyclized farnesyl derivative and a benzoquinone/hydroquinone unit.
Enzymatic Cascade Pathways Involved in this compound Formation
While the specific enzymatic cascade for this compound has not been fully elucidated, the biosynthesis can be inferred from the general pathways of related compounds. The formation of the final structure from its precursors involves a sequence of highly specific enzymatic reactions. nih.gov Artificial multi-enzyme cascades have demonstrated the feasibility of synthesizing complex molecules in a one-pot reaction from simple precursors. rsc.org
The key enzymatic steps postulated for this compound biosynthesis are:
Terpene Cyclase Activity: A terpene cyclase would catalyze the initial cyclization of the linear farnesyl diphosphate (FDP) precursor to form the characteristic monocyclic carbon skeleton of the sesquiterpenoid unit. rsc.org
Prenyltransferase Activity: An aromatic prenyltransferase would catalyze the crucial C-C bond formation between the sesquiterpenoid moiety and the hydroquinone ring.
Oxidoreductase Activity: A series of oxidation reactions, likely catalyzed by monooxygenases (such as P450s) and dehydrogenases, would be required. These enzymes are responsible for converting the initial hydroquinone to the final quinone structure and potentially modifying the terpene skeleton.
Cyclization/Rearrangement: Following the initial coupling, further intramolecular cyclizations or rearrangements catalyzed by specific enzymes could establish the final, complex ring system of this compound. An enzymatic [4+2] cyclization cascade has been identified in the biosynthesis of other complex natural products, highlighting nature's use of such powerful transformations. nih.gov
Combining biocatalysts and chemocatalysts in chemoenzymatic cascades represents a powerful strategy for synthesis, leveraging the high selectivity of enzymes and the high productivity of chemical catalysts. mdpi.com Understanding the natural enzymatic cascade is crucial for developing such biomimetic synthetic strategies.
Genomic and Transcriptomic Approaches for Elucidating Biosynthetic Gene Clusters
Modern molecular techniques are revolutionizing the discovery and characterization of natural product biosynthetic pathways. nih.gov The sequencing of microbial genomes has revealed a vast number of "orphan" biosynthetic gene clusters (BGCs)—clusters whose corresponding molecular products have not yet been identified. nih.govresearchgate.net Elucidating the BGC for this compound, likely housed within a microbial symbiont of the sponge Hippospongia metachromia, is a key step toward understanding its formation.
Genomic Approaches (Genome Mining):
Identifying BGCs: Bioinformatic tools are used to scan sequenced genomes for the hallmark genes of secondary metabolism, such as those encoding terpene cyclases, polyketide synthases (PKS), and prenyltransferases. exlibrisgroup.com The presence of a terpene cyclase gene alongside genes for quinone biosynthesis within a single cluster would strongly suggest a BGC for a sesquiterpenoid quinone like this compound.
Heterologous Expression: Once a candidate BGC is identified, it can be cloned and expressed in a more tractable host organism (like E. coli or Streptomyces). nih.gov Successful production of this compound in the heterologous host provides definitive proof of the BGC's function.
Transcriptomic and Proteomic Approaches:
Linking Genes to Molecules: Comparative transcriptomics and proteomics can link a BGC to its product by correlating gene expression levels with the production of the compound under different culture conditions. nih.govnih.gov If the genes in a particular BGC are highly transcribed only when this compound is being produced, it provides strong evidence for their involvement.
Overcoming Silent Clusters: Many BGCs are transcriptionally silent under standard laboratory conditions. researchgate.net Transcriptomic analysis can help identify regulatory elements that control cluster expression, offering targets for genetic manipulation to activate the silent cluster and produce the novel compound. nih.gov
These "-omics" based strategies provide a powerful, targeted alternative to traditional bioassay-guided fractionation for discovering and characterizing the genetic basis of marine natural product biosynthesis. nih.govfao.org
Comparative Biosynthesis within Different Sponge Genera and Species
Sesquiterpenoid quinones are a widespread class of metabolites found across several marine sponge genera, indicating a likely conserved yet adaptable biosynthetic machinery. rsc.org this compound was isolated from the sponge Hippospongia metachromia. nih.govnih.gov Comparing the chemical structures of related compounds from different sponge genera provides insights into the evolution and diversification of their biosynthetic pathways.
Dysidea and Dactylospongia: These genera are known producers of drimane-type sesquiterpenoid quinones. rsc.org
Smenospongia: This genus produces a variety of sesquiterpenoid quinones and hydroquinones, such as smenoquinone and ethylsmenoquinone, which have been evaluated for various biological activities. mdpi.comnih.gov
Hyrtios: Sponges of this genus also yield sesquiterpene quinones. mdpi.com
Hippospongia: The isolation of this compound, a monocyclofarnesane-type, from Hippospongia metachromia highlights the structural variation that exists. acs.org
The structural differences among these compounds—in the sesquiterpene skeleton (e.g., drimane (B1240787) vs. monocyclofarnesane) and the substitution pattern on the quinone ring—are likely the result of variations in the key biosynthetic enzymes, particularly the terpene cyclases and the tailoring enzymes (e.g., oxidases, transferases). Comparative genomic and transcriptomic analyses of the microbial symbionts from these different sponge genera could reveal how the corresponding BGCs have evolved to produce this rich chemical diversity. nih.govresearchgate.net Such studies can illuminate the subtle genetic changes that lead to significant differences in the final molecular output.
Advanced Research Applications and Future Trajectories for Metachromin C
Metachromin C as a Foundation for Lead Compound Discovery and Optimization
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, utilizing automation to test vast libraries of chemical compounds against a biological target to identify "hits." nih.govnih.gov For a natural product like this compound, HTS strategies are pivotal for refining its structure to improve therapeutic efficacy. creative-biostructure.comnih.gov This process involves several key steps:
Assay Development: The initial discovery of this compound's activity involved cytotoxicity assays, such as the MTT assay, which measures cell viability and is readily adaptable for HTS. nih.govnih.gov Such assays can be automated to screen thousands of compounds in parallel. nih.govyoutube.com
Library Screening: Focused libraries of diverse analogs based on the this compound scaffold can be designed and synthesized. creative-biostructure.com These libraries would be screened using HTS to identify derivatives with enhanced potency or selectivity. embopress.org
Hit-to-Lead Optimization: Hits identified from the primary screen undergo further evaluation to confirm their activity and assess their structure-activity relationship (SAR). upmbiomedicals.com This iterative process of chemical modification and biological testing is designed to refine the lead candidates, improving their pharmacological properties while mitigating potential liabilities like toxicity. pion-inc.comnih.govpelagobio.com Computational tools and machine learning can further assist in prioritizing hits and reducing false positives, making the process more efficient. chemrxiv.org
Topoisomerase I (TOPO I) is a crucial enzyme for DNA replication and transcription, as it relieves torsional stress in supercoiled DNA. nih.gov Because rapidly dividing cancer cells exhibit higher levels of TOPO I activity compared to normal cells, this enzyme is a validated target for anticancer drugs. nih.gov Research has demonstrated that this compound functions as a TOPO I inhibitor. nih.govnih.gov
Its mechanism involves interfering with the enzyme's activity, which prevents the relaxation of supercoiled DNA and leads to DNA single-strand breaks. nih.gov This damage, if not repaired, can escalate to more severe double-strand breaks, ultimately triggering cell cycle arrest and cell death. nih.govnih.gov Studies have shown that this compound induces a significant arrest in the S phase of the cell cycle in pancreatic cancer cells, which is consistent with its impact on DNA replication machinery. nih.govnih.gov Molecular docking studies have further suggested that this compound may compete with DNA for the same binding site on the TOPO I enzyme. nih.gov
The proven efficacy of FDA-approved TOPO I inhibitors, such as Topotecan and Irinotecan, underscores the therapeutic value of this mechanism. nih.gov The this compound scaffold thus provides a novel chemical starting point for designing a new class of TOPO I inhibitors with potentially different binding modes or improved pharmacological profiles.
| Cell Line | Description | Observed Effect of this compound |
|---|---|---|
| PANC-1 | Human Pancreatic Cancer | Significant inhibition of cell viability in a dose- and time-dependent manner. nih.gov |
| BxPC-3 | Human Pancreatic Cancer | Significant inhibition of cell viability in a dose- and time-dependent manner. nih.gov |
| MiaPaCa-2 | Human Pancreatic Cancer | Significant inhibition of cell viability in a dose- and time-dependent manner. nih.gov |
| AsPC-1 | Human Pancreatic Cancer | Significant inhibition of cell viability in a dose- and time-dependent manner. nih.gov |
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, making it a key target for cancer therapy. mdpi.comresearchgate.net this compound has demonstrated significant anti-angiogenic properties both in vitro and in vivo. nih.govnih.gov This dual action as both a cytotoxic and anti-angiogenic compound makes it a particularly attractive candidate for further development. nih.gov
In Vitro Findings: In studies using Human Umbilical Vein Endothelial Cells (HUVECs), this compound was shown to inhibit key processes in angiogenesis. It reduced HUVEC proliferation, hindered cell migration, and disrupted the formation of tube-like structures, a critical step in creating new vessels. nih.govnih.gov
In Vivo Evidence: The anti-angiogenic potential of this compound was confirmed in a zebrafish model. Treatment with the compound led to a dose-dependent inhibition of the growth of intersegmental vessels, subintestinal vessels, and the caudal vein plexus. nih.govnih.gov Notably, it appeared to selectively affect newly forming vessels without disrupting pre-existing ones, suggesting a targeted effect. nih.gov
These findings indicate that the this compound scaffold can be used as a template to engineer more potent or selective anti-angiogenic agents. By modifying its structure, researchers could aim to enhance its inhibitory effects on key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govmdpi.com
| Assay Type | Model | Key Finding |
|---|---|---|
| Proliferation Assay (BrdU & EdU) | HUVECs | Reduced endothelial cell proliferation in a dose-dependent manner. nih.gov |
| Migration Assay (Transwell) | HUVECs | Decreased endothelial cell migration ability. nih.gov |
| Tube Formation Assay | HUVECs | Inhibited the formation of tubular structures at higher doses (e.g., 10 μM). nih.gov |
| Vessel Growth Assay | Zebrafish Embryos | Reduced the number of complete intersegmental vessels. nih.gov |
A major challenge in chemotherapy is the development of agents that are highly toxic to cancer cells while sparing healthy ones. Natural compounds are often explored for their potential to offer improved safety profiles. benthamscience.com this compound shows promise as a precursor for anticancer agents with reduced systemic effects due to its selective action. nih.gov
Research has shown that while this compound is highly cytotoxic to various pancreatic cancer cell lines, it has a limited effect on normal human pancreatic duct epithelial cells. nih.gov This selectivity is likely linked to its mechanism as a TOPO I inhibitor. Since cancer cells proliferate rapidly, they have a higher dependency on and expression of TOPO I compared to most normal, slower-dividing cells. nih.gov This differential provides a therapeutic window, allowing for a targeted attack on malignant cells. By serving as a precursor, the this compound structure can be optimized to further enhance this selectivity, potentially leading to chemotherapeutic agents with fewer side effects. creative-biostructure.comnih.gov
Integration of Advanced Research Methodologies in this compound Studies
To accelerate the translation of a promising lead compound like this compound into a clinical candidate, modern drug discovery integrates advanced computational methodologies. escholarship.orgadvancedsciencenews.com These in silico techniques provide deep molecular insights, predict drug-like properties, and guide experimental work, saving significant time and resources. advancedsciencenews.comresearchgate.net
Computational chemistry offers a powerful lens through which to examine and predict the behavior of drug candidates at an atomic level.
Molecular Dynamics (MD) and Docking: These methods simulate the physical movements of atoms and molecules, allowing researchers to visualize and understand the interaction between a drug and its target. mdpi.comyoutube.com A molecular docking study has already been performed for this compound, providing a hypothetical model of how it binds to TOPO I and suggesting it may compete with DNA. nih.gov Further MD simulations could be used to explore the stability of this binding, analyze the conformational changes in the enzyme upon binding, and calculate the free energy of association, offering a more dynamic and detailed picture than static docking alone. nih.govfrontiersin.org This information is invaluable for rationally designing derivatives with improved binding affinity.
In Silico ADMET Prediction: A crucial part of lead optimization is evaluating a compound's pharmacokinetic profile—its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov In silico ADMET prediction tools use computational models to estimate these properties before extensive in vitro or in vivo testing is performed. nih.govmdpi.com By analyzing the structure of this compound, these programs can predict its intestinal absorption, ability to cross the blood-brain barrier, potential metabolic pathways, and likely toxicity endpoints. mdpi.com This predictive analysis helps identify potential liabilities early in the development process, allowing chemists to modify the structure to improve its drug-likeness and safety profile. researchgate.net
The synergy of these computational approaches with experimental validation provides a robust framework for advancing this compound from a promising marine natural product to a refined, optimized, and clinically viable anti-cancer agent.
Implementation of State-of-the-Art Analytical and Bioanalytical Techniques
The elucidation of this compound's biological activities, particularly its anti-cancer properties, has been facilitated by a suite of advanced analytical and bioanalytical methods. These techniques are crucial for quantifying the compound's effects on cellular processes and validating its mechanism of action. In recent studies focusing on pancreatic cancer, researchers have employed a variety of assays to characterize the cytotoxic and anti-angiogenic effects of this compound. nih.gov
Cell viability was quantitatively assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay, which demonstrated that this compound inhibits the viability of multiple pancreatic cancer cell lines in a dose- and time-dependent manner. nih.gov To investigate the compound's impact on cancer cell motility, anti-migration and anti-invasion abilities were confirmed using transwell assays. nih.gov The anti-angiogenic potential of this compound was explored through several methods. In vitro tube formation assays with Human Umbilical Vein Endothelial Cells (HUVECs) showed that the compound could disrupt the formation of new blood vessel-like structures. nih.gov Cell proliferation in these endothelial cells was measured using BrdU and EdU incorporation assays, which confirmed a dose-dependent reduction in proliferation. nih.gov
To validate these findings in a living organism, a transgenic zebrafish model, Tg (flil1a: EGFP), was used. nih.gov This in vivo model confirmed that this compound inhibits angiogenesis by observing a reduction in the growth of intersegmental vessels, subintestinal vessels, and the caudal vein plexus. nih.govnih.gov Furthermore, to understand the molecular target, DNA relaxation assays were performed, which revealed that this compound inhibits the activity of Topoisomerase I (TOPO I), a crucial enzyme for DNA replication. nih.govnih.gov This finding was supported by molecular docking simulations that identified a potential binding site for this compound on TOPO I. nih.gov
For the quantification of compounds like this compound in biological matrices (e.g., plasma, serum, urine), modern bioanalytical methods rely on powerful chromatographic techniques. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a state-of-the-art method for such applications, offering high sensitivity, selectivity, and reliability for pharmacokinetic and metabolic studies. frontiersin.orgnih.gov The development of a validated LC-MS/MS method for this compound would be a critical step for future preclinical and clinical investigations, allowing for precise measurement in biological fluids. frontiersin.organalchemres.org
Table 1: Bioanalytical Assays Used in this compound Research
| Technique/Assay | Purpose | Key Finding | Reference |
| MTT Assay | To measure cell viability and cytotoxicity. | This compound significantly inhibits the viability of pancreatic cancer cells (PANC-1, BxPC-3, MiaPaCa-2, AsPC-1). | nih.gov |
| Transwell Assay | To assess cell migration and invasion capabilities. | Confirmed the anti-migration and anti-invasion abilities of this compound. | nih.gov |
| Tube Formation Assay | To evaluate in vitro angiogenesis. | Inhibited the ability of HUVECs to form tubular structures, especially at higher doses. | nih.gov |
| BrdU & EdU Assays | To quantify cell proliferation. | Reduced HUVEC proliferation in a dose-dependent manner. | nih.gov |
| Zebrafish Model | To study in vivo anti-angiogenic effects. | Inhibited the growth of intersegmental vessels and other vascular structures in zebrafish embryos. | nih.govnih.gov |
| DNA Relaxation Assay | To determine the effect on topoisomerase activity. | Showed that this compound inhibits TOPO I-mediated DNA relaxation. | nih.gov |
| Molecular Docking | To predict the binding interaction with a molecular target. | Identified a potential binding site of this compound with TOPO I. | nih.gov |
Role of Metabolomics in Uncovering Novel Interactions and Pathways
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, offers a powerful approach to uncover novel interactions and pathways affected by a bioactive compound. nih.govmdpi.com As a discipline, it provides a functional readout of the physiological state of a cell or organism, capturing the downstream effects of genetic or environmental perturbations. nih.govresearchgate.net For a natural product like this compound, metabolomics is poised to provide a deeper understanding of its mechanism of action beyond its identified effect on TOPO I. mdpi.com
The application of metabolomics in drug discovery helps to identify altered metabolic pathways and potential biomarkers of drug efficacy or toxicity. mdpi.com The general workflow for a metabolomics study on this compound would involve treating cancer cell cultures with the compound and then performing a comprehensive analysis of the resulting changes in the metabolome. researchgate.net This process typically uses advanced analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netfrontiersin.org
By comparing the metabolic profiles of treated cells to untreated controls, researchers can identify which metabolites have significantly changed in abundance. mdpi.com These altered metabolites can then be mapped onto known biochemical pathways. researchgate.net This could reveal, for example, that this compound not only induces DNA damage via TOPO I inhibition but also disrupts cellular energy metabolism, lipid synthesis, or amino acid pathways, which are often dysregulated in cancer. Such insights can uncover new therapeutic targets, explain off-target effects, and provide a more holistic view of the compound's cellular impact. nih.gov Untargeted metabolomics, in particular, allows for the discovery of unexpected changes without a predefined hypothesis, opening the door to novel findings about this compound's biological role. frontiersin.org
Table 2: Proposed Metabolomics Workflow for this compound Research
| Step | Description | Objective | Reference |
| 1. Experimental Design | Cancer cell lines are cultured and treated with various concentrations of this compound alongside control groups. | To expose the biological system to the compound under controlled conditions. | researchgate.net |
| 2. Sample Preparation | Intracellular and extracellular metabolites are extracted from cell pellets and culture media, respectively, followed by quenching of metabolic activity. | To isolate the small molecules of interest for analysis. | researchgate.net |
| 3. Data Acquisition | Samples are analyzed using high-resolution analytical platforms, such as LC-MS or NMR spectroscopy. | To generate high-quality data representing the metabolic profile of each sample. | frontiersin.orgmdpi.com |
| 4. Data Processing | Raw data is processed to remove noise, identify features (metabolites), and perform normalization. | To prepare the data for statistical analysis. | frontiersin.org |
| 5. Statistical Analysis | Multivariate statistical methods (e.g., PCA) are used to identify metabolites that are significantly altered by this compound treatment. | To pinpoint the specific metabolic changes induced by the compound. | frontiersin.org |
| 6. Pathway Analysis | The identified metabolites are mapped to biochemical pathways using databases like KEGG. | To understand the biological context of the metabolic changes and uncover the affected pathways. | mdpi.com |
Broader Scientific Implications of this compound Research
Contributions to Marine Chemical Ecology and Biodiversity
The discovery and investigation of this compound hold significant implications for the fields of marine chemical ecology and biodiversity. This compound was originally isolated from the marine sponge Hippospongia metachromia. nih.govacs.org Marine sponges are a rich source of structurally diverse and biologically active natural products. These compounds are not merely incidental cellular components; they are often key players in the organism's survival strategies, serving as chemical defenses against predators, competitors, or pathogens.
The study of compounds like this compound contributes directly to our understanding of chemical ecology—the study of chemically-mediated interactions between living organisms. The potent cytotoxicity of this compound suggests it may play a defensive role for the sponge in its natural habitat. Research into such molecules helps to unravel the complex ecological relationships within marine ecosystems and highlights the evolutionary pressures that drive the production of novel chemical scaffolds.
Furthermore, the continued identification of unique molecules like this compound underscores the immense, yet largely untapped, chemical biodiversity present in the world's oceans. youtube.com Each new compound discovered serves as a powerful argument for the conservation of marine habitats, as they represent a valuable reservoir of novel chemical entities with potential applications in medicine and science. Protecting this biodiversity is crucial for ensuring that future discoveries can be made. youtube.com
Impact on Natural Product Drug Discovery Pipelines and Pharmaceutical Innovation
This compound serves as an exemplary case of how marine natural products can significantly impact drug discovery pipelines and spur pharmaceutical innovation. The identification of this compound as a potent inhibitor of Topoisomerase I (TOPO I) and an anti-angiogenic agent positions it as a valuable lead compound for the development of new cancer therapies. nih.govnih.gov TOPO I is a clinically validated target for cancer drugs, and the discovery of a novel inhibitor with a distinct chemical structure is of high interest to the pharmaceutical industry.
The dual-action mechanism of this compound—inhibiting cancer cell proliferation via DNA damage and simultaneously blocking the formation of new blood vessels that tumors need to grow—makes it a particularly attractive candidate for further development. nih.govnih.gov Natural products have historically been a cornerstone of drug discovery, providing complex and biologically-active scaffolds that are often difficult to achieve through synthetic chemistry alone. The journey of this compound from a sponge to a potential anti-cancer lead compound highlights the enduring value of bioprospecting in marine environments. Its unique structure and promising bioactivity can inspire the synthesis of new analogues and derivatives, potentially leading to a new class of therapeutic agents for difficult-to-treat cancers like pancreatic cancer. nih.gov
Table 3: Bioactivities of this compound Relevant to Pharmaceutical Innovation
| Activity | Mechanism/Effect | Therapeutic Relevance | Reference |
| Cytotoxicity | Induces S-phase cell cycle arrest in pancreatic cancer cells. | Direct inhibition of cancer cell growth. | nih.gov |
| TOPO I Inhibition | Competes with DNA for binding to Topoisomerase I, causing DNA strand breaks. | A validated mechanism for anti-cancer drugs, leading to tumor cell death. | nih.govnih.gov |
| Anti-angiogenesis | Inhibits proliferation, migration, and tube formation of endothelial cells; reduces vessel growth in vivo. | Prevents tumors from developing new blood vessels, thus starving them of nutrients and oxygen. | nih.govnih.gov |
| Anti-migration | Reduces the ability of cancer cells to move. | Potential to prevent cancer metastasis. | nih.gov |
Q & A
Q. What are the primary natural sources of Metachromin C, and how do extraction methodologies impact its purity and bioactivity?
this compound is a marine-derived compound initially isolated from marine sponges, with its antitumor activity first reported by Chen et al. . Extraction protocols vary, but common methods include solvent-based extraction (e.g., methanol/dichloromethane) followed by chromatographic purification. Purity is assessed via HPLC or NMR, while bioactivity is validated through cytotoxicity assays (e.g., MTT on cancer cell lines). Methodological rigor in extraction—such as controlling pH, temperature, and solvent polarity—directly influences compound stability and reproducibility of results .
Q. What methodologies are recommended for preliminary evaluation of this compound’s antitumor activity in vitro?
Standard in vitro protocols involve dose-response assays (e.g., IC50 determination) using cancer cell lines, coupled with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry). Ensure consistency in cell culture conditions (e.g., passage number, media composition) to minimize variability. Data should be statistically validated using ANOVA or t-tests, with replication across at least three independent experiments .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?
Utilize databases like PubMed, Scopus, and Web of Science with search terms such as “this compound AND antitumor” or “marine compounds AND apoptosis.” Apply the PRISMA framework for screening and inclusion criteria. Critically evaluate primary sources for methodological rigor (e.g., sample size, controls) and prioritize studies with reproducible protocols. Secondary sources (reviews) should be used to contextualize findings but not as primary evidence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antitumor mechanisms of this compound across different in vitro and in vivo models?
Contradictions often arise from model-specific variables (e.g., tumor microenvironment differences in murine models vs. 2D cell cultures). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative studies. For example, parallel in vitro (3D spheroid models) and in vivo (xenograft mice) experiments can isolate mechanism-specific variables. Meta-analytical approaches may reconcile dose-dependent effects or pathway activation discrepancies .
Q. What statistical approaches are optimal for determining the therapeutic efficacy of this compound in heterogeneous tumor populations?
Use multivariate regression to account for covariates like tumor size, genetic heterogeneity, and metabolic variability. For omics data (e.g., transcriptomics), apply false discovery rate (FDR) correction to mitigate Type I errors. Survival analysis (Kaplan-Meier curves with log-rank tests) is recommended for in vivo studies. Ensure raw datasets are FAIR-compliant (Findable, Accessible, Interoperable, Reusable) for reproducibility .
Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?
Employ pathway enrichment tools (DAVID, STRING) to cross-reference proteomic hits with metabolomic perturbations. Validate findings using CRISPR-Cas9 knockouts or siRNA silencing of target genes (e.g., apoptosis regulators). Data integration platforms like Cytoscape can visualize network interactions, while machine learning models (random forests) prioritize high-impact pathways .
Q. What experimental designs are suitable for assessing the long-term stability and metabolite profiling of this compound in biological systems?
Use accelerated stability testing (e.g., varying pH, temperature) with LC-MS/MS to identify degradation products. In vivo, employ pharmacokinetic studies (plasma/tissue sampling over 24–72 hours) to track metabolite formation. Isotopic labeling (e.g., ¹⁴C-Metachromin C) can trace metabolic fate, while MALDI imaging maps spatial distribution in tissues .
Q. How can researchers optimize in vivo dosing regimens to minimize toxicity while maximizing this compound’s efficacy?
Conduct dose-escalation studies (Phase I-like design) in murine models, monitoring body weight, organ histopathology, and hematological parameters. Pharmacodynamic biomarkers (e.g., serum cytokines, caspase-3 activation) should correlate with efficacy. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict optimal dosing intervals .
Q. What strategies validate computational predictions of this compound’s molecular targets (e.g., docking studies)?
Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Functional assays (e.g., enzyme inhibition) confirm target relevance .
Q. How should researchers address ethical and methodological challenges in translating this compound to preclinical trials?
Adhere to ARRIVE guidelines for animal studies, ensuring randomization, blinding, and power calculations. For human cell lines, verify ethical sourcing (e.g., ATCC certifications). Collaborate with regulatory experts early to align protocols with FDA/EMA guidelines for Investigational New Drug (IND) applications .
Methodological Frameworks and Tools
- Data Reproducibility : Follow FAIR principles for data sharing; use repositories like Zenodo or ChEMBL .
- Conflict Resolution : Apply the PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to harmonize disparate study designs .
- Visualization : Use color-coded heatmaps for omics data and avoid overcrowding figures with chemical structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
